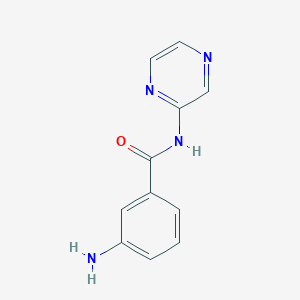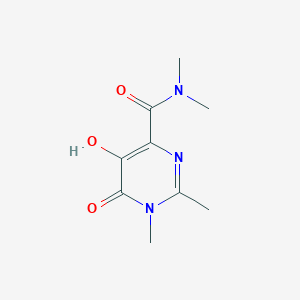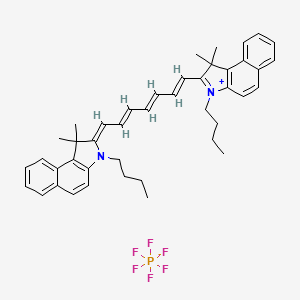
3-amino-N-(pyrazin-2-yl)benzamide
Übersicht
Beschreibung
3-amino-N-(pyrazin-2-yl)benzamide is a chemical compound with the CAS Number: 1156412-27-9. It has a molecular weight of 214.23 and its IUPAC name is 3-amino-N-(2-pyrazinyl)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N4O/c12-9-3-1-2-8(6-9)11(16)15-10-7-13-4-5-14-10/h1-7H,12H2,(H,14,15,16) and the InChI key is OGTHSFLDPZLUDF-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Hybrid and Bioactive Cocrystals
A study by Al-Otaibi et al. (2020) explored hybrid and bioactive cocrystals of pyrazinamide (a compound closely related to 3-amino-N-(pyrazin-2-yl)benzamide) with hydroxybenzoic acids. Through computational simulations, these cocrystals showed potential for inhibitory activity against mycobacterium tuberculosis and could be used in photovoltaic systems for energy conversion, indicating their relevance in the development of new anti-TB drugs and in renewable energy technologies (Al-Otaibi et al., 2020).
Inhibitors of Poly(ADP-Ribose) Synthesis
Research by Milam & Cleaver (1984) identified that 3-aminobenzamide and benzamide, compounds structurally similar to this compound, act as inhibitors of the synthesis of poly(ADP-ribose), affecting various metabolic processes including cell viability and DNA synthesis. This suggests the application of these compounds in studying cellular repair mechanisms and in the development of chemotherapeutic agents (Milam & Cleaver, 1984).
VEGFR-2 Kinase Activity Inhibitors
A study by Borzilleri et al. (2006) found that substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, structurally related to this compound, are potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings indicate their potential application in cancer therapy, particularly in inhibiting tumor angiogenesis (Borzilleri et al., 2006).
Anti-Inflammatory and Antioxidant Agents
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity, indicating their potential as antiviral agents. This study by Hebishy et al. (2020) demonstrates the versatility of benzamide derivatives in developing new antiviral compounds (Hebishy et al., 2020).
Histone Deacetylase Inhibitors
The study by Saito et al. (1999) investigated synthetic benzamide derivatives for their ability to inhibit histone deacetylase (HDA), highlighting their potential use in cancer therapy through the induction of cell cycle arrest and apoptosis in tumor cells. MS-27-275, a benzamide derivative, showed significant antitumor efficacy, suggesting its application as a novel chemotherapeutic strategy (Saito et al., 1999).
Safety and Hazards
The safety information for 3-amino-N-(pyrazin-2-yl)benzamide includes several hazard statements such as H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Similar compounds have been used in the treatment of diseases like tuberculosis , suggesting that it might target mycobacterial cells.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the cellular processes of the targeted cells .
Biochemical Pathways
Similar compounds have been shown to have antimycobacterial activity, suggesting that they may affect the biochemical pathways of mycobacteria .
Result of Action
Similar compounds have been shown to have significant activity against mycobacterium tuberculosis , suggesting that 3-amino-N-(pyrazin-2-yl)benzamide may have similar effects.
Eigenschaften
IUPAC Name |
3-amino-N-pyrazin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-9-3-1-2-8(6-9)11(16)15-10-7-13-4-5-14-10/h1-7H,12H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTHSFLDPZLUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(sulfomethyl)-](/img/structure/B1518454.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)




![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)



